molecular formula C18H21ClN2O3S B2931881 2-chloro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide CAS No. 953972-00-4

2-chloro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide

Cat. No. B2931881
CAS RN: 953972-00-4
M. Wt: 380.89
InChI Key: LMNRPWXWLMIIPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-chloro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonamide functional group (-SO2NH2). They are widely used in medicine, particularly as antibiotics .


Chemical Reactions Analysis

Sulfonamides, including this compound, can undergo a variety of chemical reactions. They can act as bases, forming salts with acids, and as weak acids, forming salts with bases. They can also undergo hydrolysis, particularly under acidic or alkaline conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the presence of functional groups. Sulfonamides are generally solid at room temperature, and many are soluble in water due to the polarity of the sulfonamide group .

Scientific Research Applications

Anticancer Agent

This compound is a derivative of benzenesulfonamide and has been studied for its potential as an anticancer agent . It has shown significant inhibitory effects against certain cancer cell lines, such as the triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7) . The compounds showed a high selectivity against these breast cancer cell lines .

Antimicrobial Agent

In addition to its potential as an anticancer agent, this compound has also been studied for its antimicrobial properties . However, the specific microbes it is effective against were not mentioned in the source .

Carbonic Anhydrase IX Inhibitor

The compound has been found to inhibit Carbonic Anhydrase IX (CA IX), an enzyme that is overexpressed in many solid tumors . This makes it a potential target for discovering novel antiproliferative agents .

Apoptosis Inducer

One of the derivatives of this compound was able to induce apoptosis in MDA-MB-231, a type of breast cancer cell line . This means it could potentially be used to trigger programmed cell death in cancer cells .

Cellular Uptake Study

The compound has been used in cellular uptake studies on MDA-MB-231 cell lines . This type of research can provide valuable information about how the compound interacts with cells and how it might be used in treatments .

Crystal Structure Analysis

The crystal structure of this compound has been analyzed, providing valuable information about its physical and chemical properties . This information can be useful in various fields, including drug design and materials science .

properties

IUPAC Name

2-chloro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O3S/c19-16-8-4-5-9-18(16)25(22,23)20-10-11-21-12-13-24-17(14-21)15-6-2-1-3-7-15/h1-9,17,20H,10-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMNRPWXWLMIIPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCNS(=O)(=O)C2=CC=CC=C2Cl)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide

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